molecular formula C21H24F2O3 B12288946 17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one

17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one

Cat. No.: B12288946
M. Wt: 362.4 g/mol
InChI Key: XFTWQKLXXOBFBZ-UHFFFAOYSA-N
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Description

(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is a synthetic corticosteroid with potent anti-inflammatory properties. This compound is structurally related to other corticosteroids and is used in various pharmaceutical applications, particularly in the treatment of inflammatory and allergic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione involves multiple steps, starting from readily available steroid precursors. The key steps include fluorination, hydroxylation, and oxidation reactions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations. For example, fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor, while hydroxylation may involve the use of osmium tetroxide or other oxidizing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Halogenation or other nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 11-position can yield a ketone, while reduction of the 3-keto group can produce a hydroxyl derivative .

Scientific Research Applications

(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione involves binding to glucocorticoid receptors in target cells. This binding leads to the modulation of gene expression, resulting in the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins. The compound’s fluorinated structure enhances its potency and stability compared to non-fluorinated corticosteroids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is unique due to its specific fluorination pattern, which enhances its receptor binding affinity and metabolic stability. This makes it particularly effective in low doses, reducing the risk of side effects associated with higher corticosteroid doses .

Properties

Molecular Formula

C21H24F2O3

Molecular Weight

362.4 g/mol

IUPAC Name

17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H24F2O3/c1-11(24)13-4-5-14-15-9-17(22)16-8-12(25)6-7-20(16,3)21(15,23)18(26)10-19(13,14)2/h4,6-8,14-15,17-18,26H,5,9-10H2,1-3H3

InChI Key

XFTWQKLXXOBFBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C

Origin of Product

United States

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